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molecular formula C12H12ClN3OS B8619068 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B8619068
M. Wt: 281.76 g/mol
InChI Key: JJQFYQNQDOSKMH-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

Following the procedure as described in Preparation 1, making variation only as required to use 4-chlorobenzylamine to replace benzylamine to react with 2-amino-4-methylthiazole-5-carboxylic acid, the title compound was obtained as a white solid in 15% yield; 1H NMR (CD3OD, 300 MHz) δ 7.26-7.32 (m, 4H), 4.41 (s, 2H), 2.38 (s, 3H). MS (ES+) m/z 282.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(N)C1C=CC=CC=1.[NH2:18][C:19]1[S:20][C:21]([C:25](O)=[O:26])=[C:22]([CH3:24])[N:23]=1>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:25]([C:21]2[S:20][C:19]([NH2:18])=[N:23][C:22]=2[CH3:24])=[O:26])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C2=C(N=C(S2)N)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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